2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 1-methylpiperazine group and at the 5-position with a cyclopropyl moiety. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical research and development .
Properties
IUPAC Name |
5-cyclopropyl-3-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14-5-4-11-6-8(14)9-12-10(15-13-9)7-2-3-7;;/h7-8,11H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQMKSWCOPNDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=NOC(=N2)C3CC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine moiety. The cyclopropyl group is usually introduced through cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Cores
Piperazine vs. Piperidine Derivatives
Key Observations :
- Piperazine vs. This may enhance receptor binding in biological systems .
- Substituent Effects : The cyclopropyl group in the target compound likely improves metabolic stability compared to bulkier groups (e.g., phenyl in ), as small cycloalkanes resist oxidative degradation .
Oxadiazole Substituent Variations
Key Observations :
Physicochemical and Pharmacological Properties
Solubility and Stability :
Oxadiazole Formation :
- describes a method using cyclopropanecarboxylate and amidoxime in DMSO with NaOH to form 1,2,4-oxadiazoles. This approach is likely applicable to the target compound .
- Piperazine functionalization typically involves nucleophilic substitution or reductive amination, as seen in related compounds (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
